molecular formula C20H24N2O4S B2786660 4-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 887862-02-4

4-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2786660
CAS No.: 887862-02-4
M. Wt: 388.48
InChI Key: CFZMOSPFADMGPO-UHFFFAOYSA-N
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Description

4-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a chemical compound with a wide range of potential applications in various fields of research and industry. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can be synthesized through direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular formula of this compound is C20H24N2O4S. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 388.48. Further physical and chemical properties are not available in the current literature.

Future Directions

Given the wide range of potential applications of benzamides in various fields of research and industry , there is a significant scope for further exploration and development of compounds like 4-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide. Future research could focus on its potential applications, synthesis optimization, and detailed safety analysis.

Properties

IUPAC Name

4-methoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-5-11-19(12-6-15)27(24,25)22-13-3-4-17(22)14-21-20(23)16-7-9-18(26-2)10-8-16/h5-12,17H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZMOSPFADMGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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